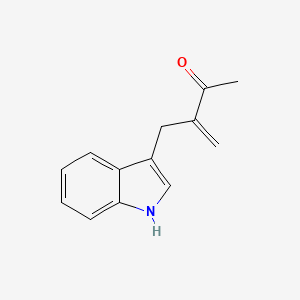![molecular formula C13H18O3 B12533143 3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one CAS No. 681281-47-0](/img/structure/B12533143.png)
3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one is an organic compound with the molecular formula C12H16O3. It is a derivative of butanone and contains both hydroxy and phenyl groups, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one can be achieved through several methods. One common approach involves the reaction of 4-(2-hydroxyethyl)phenyl ketone with a suitable methylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the preparation of the starting materials, followed by the addition of the methylating agent and base. The reaction mixture is then heated and stirred for several hours to achieve the desired product. After completion, the product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups allow the compound to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding to enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
相似化合物的比较
Similar Compounds
1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one: This compound shares a similar structure but lacks the methyl group on the butanone backbone.
2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Another similar compound with a hydroxyethoxy group instead of a hydroxyethyl group.
Uniqueness
3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and phenyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
681281-47-0 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
3-hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one |
InChI |
InChI=1S/C13H18O3/c1-13(2,16)9-12(15)11-5-3-10(4-6-11)7-8-14/h3-6,14,16H,7-9H2,1-2H3 |
InChI 键 |
UIMSWWXOVUMCKK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(=O)C1=CC=C(C=C1)CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



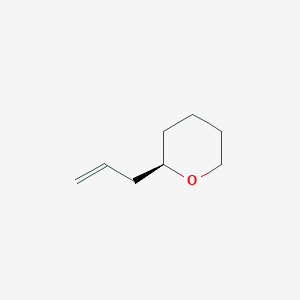
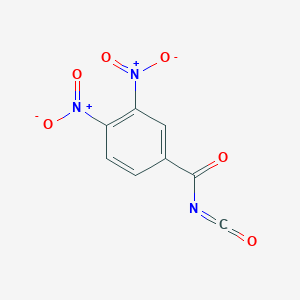
![(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine](/img/structure/B12533084.png)
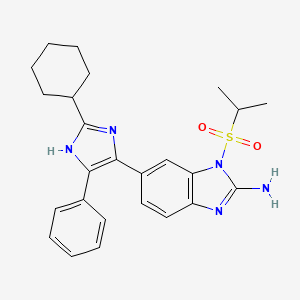
![2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate](/img/structure/B12533105.png)
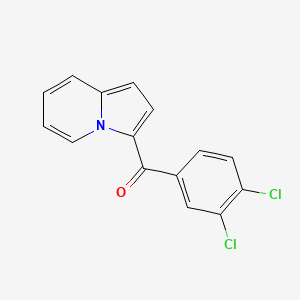
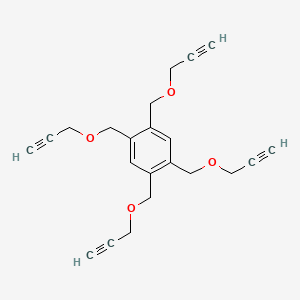

![{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone](/img/structure/B12533135.png)
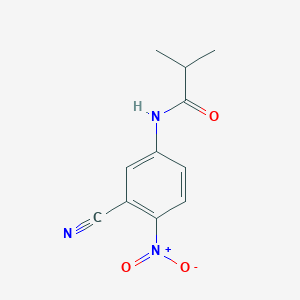
![4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B12533144.png)
